molecular formula C23H22BrN5O2 B11094413 (4Z)-6-(4-bromophenyl)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-ethyl-1,4-dihydropyridazin-3(2H)-one

(4Z)-6-(4-bromophenyl)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-ethyl-1,4-dihydropyridazin-3(2H)-one

Cat. No.: B11094413
M. Wt: 480.4 g/mol
InChI Key: HAUXFRNZIPGRGF-UHFFFAOYSA-N
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Description

The compound (4Z)-6-(4-bromophenyl)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-ethyl-1,4-dihydropyridazin-3(2H)-one is a complex organic molecule that features a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-6-(4-bromophenyl)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-ethyl-1,4-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone derivative, followed by the formation of the pyridazinone ring. Key steps include:

    Formation of Pyrazolone Derivative: This involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to yield the pyrazolone intermediate.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyridazinone ring, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Oxidation of the pyrazolone moiety can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the carbonyl groups can yield alcohols.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor due to its unique structural features.

Medicine

Medicinal chemistry research explores this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4Z)-6-(4-bromophenyl)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-ethyl-1,4-dihydropyridazin-3(2H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • Ethyl acetoacetate

Uniqueness

Compared to similar compounds, (4Z)-6-(4-bromophenyl)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-ethyl-1,4-dihydropyridazin-3(2H)-one stands out due to its unique combination of a bromophenyl group and a pyrazolone moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22BrN5O2

Molecular Weight

480.4 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-2-ethyl-1H-pyridazin-6-one

InChI

InChI=1S/C23H22BrN5O2/c1-4-28-20(16-10-12-17(24)13-11-16)14-19(22(30)26-28)25-21-15(2)27(3)29(23(21)31)18-8-6-5-7-9-18/h5-14H,4H2,1-3H3,(H,26,30)

InChI Key

HAUXFRNZIPGRGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C(=O)N1)C4=CC=C(C=C4)Br

Origin of Product

United States

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